molecular formula C19H19IN2O2S B2878878 (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide CAS No. 865162-19-2

(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide

Cat. No.: B2878878
CAS No.: 865162-19-2
M. Wt: 466.34
InChI Key: CFMVJXMEIYBLHG-VZCXRCSSSA-N
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Description

(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety, an ethoxyethyl side chain, and an iodinated benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxyethyl Side Chain: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromoacetate in the presence of a base such as potassium carbonate.

    Iodination of the Benzamide Group: The iodination of the benzamide group is typically carried out using iodine and a suitable oxidizing agent like sodium iodate in an organic solvent such as acetonitrile.

    Final Coupling Reaction: The final step involves the coupling of the iodinated benzamide with the benzo[d]thiazole derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl side chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzo[d]thiazole ring or the iodinated benzamide group, potentially leading to the formation of amines or deiodinated products.

    Substitution: The iodinated benzamide group is susceptible to nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild heating conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, deiodinated products.

    Substitution: Azides, thiols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety can intercalate with DNA, while the iodinated benzamide group can form hydrogen bonds with amino acid residues in proteins, modulating their activity. These interactions can lead to the inhibition of enzyme activity or the alteration of signal transduction pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-chlorobenzamide
  • (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide
  • (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide

Uniqueness

The uniqueness of (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide lies in its iodinated benzamide group, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. This makes it particularly useful in applications requiring specific electronic characteristics or reactivity patterns.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19IN2O2S/c1-3-24-11-10-22-16-9-8-13(2)12-17(16)25-19(22)21-18(23)14-6-4-5-7-15(14)20/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMVJXMEIYBLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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